

Introduction: The Azepane Scaffold and the Significance of a Chiral Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-*tert*-Butyl azepan-3-ylcarbamate

Cat. No.: B1588956

[Get Quote](#)

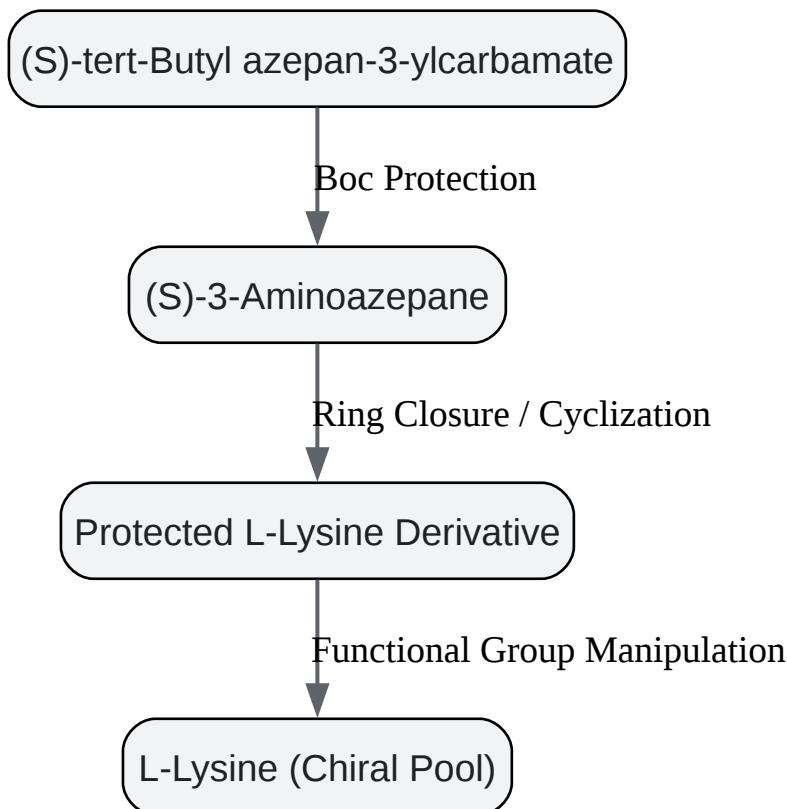
In the landscape of modern medicinal chemistry, the azepane scaffold has emerged as a privileged seven-membered heterocyclic ring system.^[1] Its inherent three-dimensional structure and synthetic versatility make it an attractive core for developing novel therapeutic agents targeting a wide array of diseases.^{[1][2]} Within this important class of compounds, chiral-substituted azepanes serve as critical building blocks for creating stereochemically pure drugs, enhancing therapeutic efficacy while minimizing potential side effects.

This technical guide provides an in-depth examination of **(S)-*tert*-Butyl azepan-3-ylcarbamate**, a key chiral intermediate used in organic synthesis and drug discovery.^[3] We will explore its fundamental properties, present a logical and detailed synthetic strategy, outline a robust analytical workflow for quality control, and discuss its applications in the development of next-generation pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

PART 1: Core Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. **(S)-*tert*-Butyl azepan-3-ylcarbamate** is a bifunctional molecule featuring a secondary amine within the azepane ring and a carbamate-protected primary amine at the chiral center. The *tert*-butyloxycarbonyl (Boc) group is a widely used protecting group in organic

synthesis, known for its stability under various conditions and its clean removal under acidic treatment.^[4]


Property	Value	Source(s)
CAS Number	213990-48-8	[3][5]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[3][6]
Molecular Weight	214.31 g/mol	[3][6]
IUPAC Name	tert-butyl (3S)-azepan-3-ylcarbamate	N/A
Canonical SMILES	CC(C) (C)OC(=O)N[C@H]1CCCCNC1	[7]
Appearance	White to off-white solid	[3]
Storage	2-8°C, protected from light, under inert gas	[3]

PART 2: A Proposed Synthetic Strategy

While numerous methods exist for the synthesis of azepane rings, a robust and stereocontrolled route is paramount for producing enantiomerically pure intermediates.^{[2][8]} The following section details a logical, field-proven approach for the synthesis of **(S)-tert-Butyl azepan-3-ylcarbamate**, starting from a readily available chiral precursor. This strategy is designed for scalability and high stereochemical fidelity.

Retrosynthetic Analysis

The causality behind our synthetic plan begins with a retrosynthetic disconnection. The target molecule can be simplified by removing the Boc protecting group, revealing the chiral primary amine of (S)-3-aminoazepane. This key intermediate can be derived from a chiral amino acid, leveraging the "chiral pool" to establish the desired stereocenter. A plausible starting material is L-Lysine, which contains the requisite carbon backbone and amine functionality.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathway for **(S)-tert-Butyl azepan-3-ylcarbamate**.

Experimental Protocol: A Step-by-Step Workflow

This protocol synthesizes insights from established methodologies for cyclization and amine protection.[9][10]

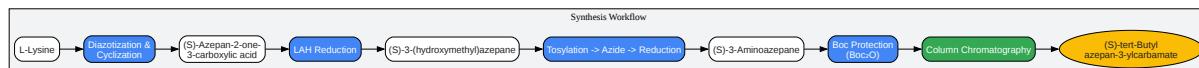
Step 1: Synthesis of (S)-Azepan-2-one-3-carboxylic acid from L-Lysine

- Rationale: This initial step involves the diazotization of the ϵ -amino group of L-Lysine followed by an intramolecular nucleophilic attack to form the seven-membered lactam ring. This is a classic method for forming cyclic structures from linear amino acid precursors.
- Procedure:
 - Dissolve L-Lysine monohydrochloride in an aqueous solution of sulfuric acid at 0°C.

- Add a solution of sodium nitrite (NaNO_2) dropwise while maintaining the temperature below 5°C. The reaction generates nitrous acid in situ, which converts the primary amine to a diazonium salt.
- Allow the reaction to warm to room temperature and stir for 12-18 hours to facilitate cyclization.
- Extract the product with an organic solvent (e.g., ethyl acetate) and purify by recrystallization.

Step 2: Reduction of the Lactam and Carboxylic Acid

- Rationale: A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce both the amide (lactam) and the carboxylic acid functionalities to amines and alcohols, respectively. This yields (S)-3-(hydroxymethyl)azepane.
- Procedure:
 - Suspend LAH in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
 - Add a solution of the product from Step 1 in THF dropwise at 0°C.
 - After the addition is complete, heat the mixture to reflux for 8-12 hours.
 - Cool the reaction and carefully quench with water and aqueous sodium hydroxide.
 - Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude amino alcohol.


Step 3: Conversion of the Alcohol to an Amine

- Rationale: This two-step process first converts the primary alcohol into a better leaving group (e.g., a tosylate) and then displaces it with an azide, which can be cleanly reduced to the primary amine.
- Procedure:

- Dissolve the amino alcohol from Step 2 in dichloromethane (DCM) with triethylamine.
- Add p-toluenesulfonyl chloride at 0°C and stir until the reaction is complete (monitored by TLC). This forms the tosylate.
- Isolate the tosylated intermediate and react it with sodium azide (NaN_3) in a polar aprotic solvent like DMF to displace the tosylate group.
- Reduce the resulting azide to a primary amine using a standard method, such as hydrogenation with a Palladium catalyst (Pd/C) or reduction with LAH. This yields (S)-3-aminoazepane.

Step 4: Boc Protection of (S)-3-aminoazepane

- Rationale: The final step involves the selective protection of the more nucleophilic primary amine in the presence of the secondary ring amine. Using di-tert-butyl dicarbonate (Boc_2O) under controlled conditions achieves this transformation efficiently.[\[4\]](#)
- Procedure:
 - Dissolve (S)-3-aminoazepane in a suitable solvent such as DCM or THF.
 - Add triethylamine (1.1 equivalents) to act as a base.
 - Add a solution of di-tert-butyl dicarbonate (Boc_2O) (1.0 equivalent) in the same solvent dropwise at 0°C.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Perform an aqueous work-up to remove salts and purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound.

PART 3: Analytical Characterization and Quality Control

A self-validating protocol is essential for ensuring the material produced meets the rigorous standards of drug development. The following analytical techniques provide a comprehensive characterization of **(S)-tert-Butyl azepan-3-ylcarbamate**.

Structural Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.[11] The spectra should be consistent with the proposed structure, showing characteristic peaks for the azepane ring protons, the Boc group, and the chiral center.

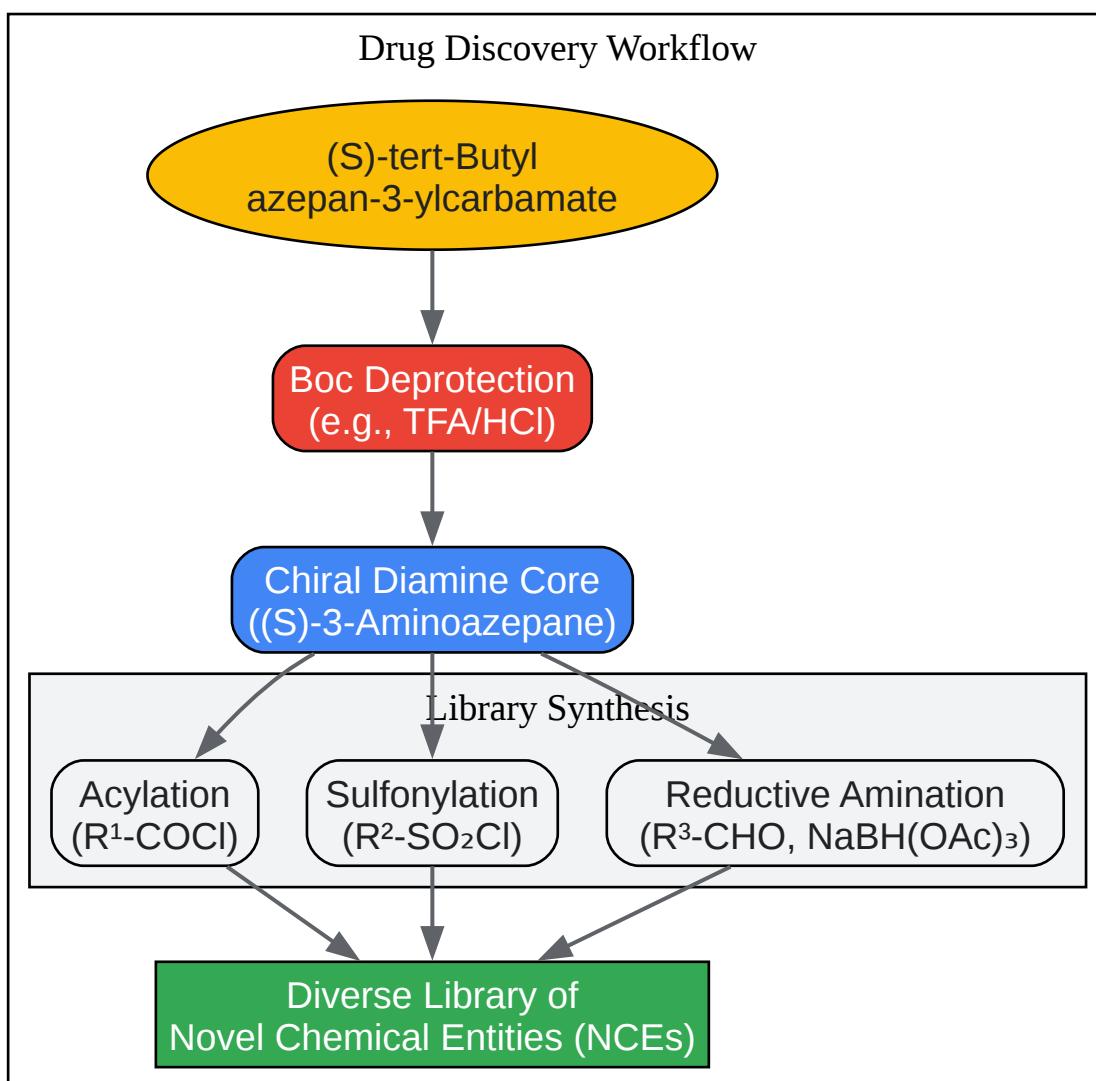
¹ H NMR Expected Chemical Shifts (δ, ppm)	Multiplicity	Assignment
~3.8 - 4.2	broad multiplet	-CH-NHBoc
~2.6 - 3.2	multiplet	-CH ₂ -NH-CH ₂ - (ring)
~1.4 - 2.0	multiplet	-CH ₂ -CH ₂ -CH ₂ - (ring)
1.45	singlet	-C(CH ₃) ₃ (Boc)
variable	broad singlet	-NH- (ring), -NH- (carbamate)

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge (m/z) ratio, which should match the calculated exact mass of the molecule.[12]

Purity Assessment

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for determining the chemical purity of the final compound. [12][13] A high-purity sample should exhibit a single major peak, typically with a purity level >98%.

Enantiomeric Purity Determination


- Chiral HPLC: This is the most critical analysis for a chiral building block. The method separates the (S) and (R) enantiomers, allowing for the precise determination of the enantiomeric excess (ee).
- Rationale: The choice of a chiral stationary phase (CSP) is key. Phases based on derivatized cellulose or amylose are often effective for separating enantiomers of carbamate-containing compounds. The mobile phase is optimized to achieve baseline separation between the two enantiomer peaks.
- Typical Method Parameters:

Parameter	Value
Column	Chiralcel AD-H or similar
Mobile Phase	Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate	0.7 - 1.0 mL/min
Detection	UV at 210-224 nm
Expected Result	A single major peak corresponding to the (S)-enantiomer, with the (R)-enantiomer peak being negligible (>99% ee).

PART 4: Applications in Drug Discovery and Development

The value of **(S)-tert-Butyl azepan-3-ylcarbamate** lies in its utility as a versatile scaffold. After deprotection of the Boc group, the resulting primary amine serves as a reactive handle for further chemical modification.

- Scaffold for Library Synthesis: The azepane core can be elaborated by reacting the secondary ring amine and the primary side-chain amine with a diverse set of reagents (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination). This allows for the rapid generation of a library of novel compounds for high-throughput screening.
- Intermediate for Targeted Therapeutics: The specific three-dimensional orientation of the substituents on the chiral azepane ring is crucial for achieving high-affinity binding to biological targets such as enzymes or receptors. This building block has been identified as a key intermediate for compounds targeting neurological and psychiatric disorders.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Use of the building block as a scaffold in discovery chemistry.

PART 5: Safety, Handling, and Storage

While a specific safety data sheet (SDS) for the (S)-enantiomer is not widely available, data from the racemic mixture and structurally related compounds provide guidance.

- Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[14]
- Handling:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.^[3] For long-term stability, storage at 2-8°C under an inert gas atmosphere is recommended.^[3]

Conclusion

(S)-tert-Butyl azepan-3-ylcarbamate is a high-value chiral building block whose importance in drug discovery cannot be overstated. Its synthesis from the chiral pool ensures high enantiomeric purity, a critical requirement for modern therapeutics. A robust analytical workflow, incorporating NMR, MS, and especially chiral HPLC, is essential to validate its quality. By providing a versatile and stereochemically defined scaffold, this compound enables medicinal chemists to explore new chemical space and design potent, selective, and safer medicines for the future.

References

- BenchChem. (n.d.). The Use of Azepane-2,4-dione in Medicinal Chemistry.
- Di Masi, R., et al. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate.
- Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines.
- Procter, D., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomatic ring expansion of nitroarenes. The University of Manchester.
- ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides.
- PubChem. (n.d.). tert-Butyl 3-azepanylcarbamate.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses.
- Reddy, B. M., et al. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences.

PubMed.

- Supporting Information. (n.d.). General procedure for the synthesis of tert-butyl carbamates.
- The Royal Society of Chemistry. (2011). Supporting Information for: A Facile Synthesis and Crystallographic Analysis of N-Protected β -Amino Alcohols and Short Peptaibols.
- MySkinRecipes. (n.d.). **(S)-tert-Butyl azepan-3-ylcarbamate**.
- ResearchGate. (2015). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115.
- The Royal Society of Chemistry. (n.d.). Highly enantioselective synthesis of α -tertiary chiral amino acid derivatives through rhodium-catalyzed asymmetric arylation.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- ResearchGate. (2018). Synthesis of fluorinated piperidine and azepane β -Amino acid derivatives.
- Semantic Scholar. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
- Bursac, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.
- Brazilian Journal of Analytical Chemistry. (n.d.). The applicability of solid state characterization and analytical techniques for reference chemical substance certification.
- ResearchGate. (2007). Preparation and characterization of a new HPLC C18 reversed phase containing thiocarbamate groups.
- Scudellaro, E., et al. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. PubMed.
- MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [\(S\)-tert-Butyl azepan-3-ylcarbamate](http://(S)-tert-Butyl%20azepan-3-ylcarbamate%20myskinrecipes.com) [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 213990-48-8|(S)-tert-Butyl azepan-3-ylcarbamate|BLD Pharm [bldpharm.com]
- 6. tert-Butyl azepan-3-ylcarbamate | 454451-26-4 | ETA45126 [biosynth.com]
- 7. achmem.com [achmem.com]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. brjac.com.br [brjac.com.br]
- 13. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Azepane Scaffold and the Significance of a Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588956#s-tert-butyl-azepan-3-ylcarbamate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com